N7-methyl-Guanosine-5'-triphosphate-5'-Adenosine

Description

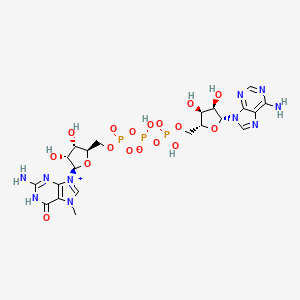

N7-Methyl-Guanosine-5'-Triphosphate-5'-Adenosine (m7GpppA) is a dinucleotide cap analog used primarily in molecular biology to mimic the 5'-cap structure of eukaryotic mRNA. The 5'-cap, comprising a methylated guanosine linked via a triphosphate bridge to the mRNA's first nucleotide (here, adenosine), is critical for mRNA stability, nuclear export, and translation initiation .

Properties

Molecular Formula |

C21H29N10O17P3 |

|---|---|

Molecular Weight |

786.4 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |

InChI |

InChI=1S/C21H29N10O17P3/c1-29-6-31(17-10(29)18(36)28-21(23)27-17)20-14(35)12(33)8(46-20)3-44-50(39,40)48-51(41,42)47-49(37,38)43-2-7-11(32)13(34)19(45-7)30-5-26-9-15(22)24-4-25-16(9)30/h4-8,11-14,19-20,32-35H,2-3H2,1H3,(H7-,22,23,24,25,27,28,36,37,38,39,40,41,42)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |

InChI Key |

QQOHNVHGNZYSBP-XPWFQUROSA-N |

Isomeric SMILES |

CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O |

Canonical SMILES |

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis

Stepwise Phosphoramidite Chemistry

Chemical synthesis of m7GpppA relies on solid-phase phosphoramidite chemistry, enabling precise control over nucleotide coupling. The process begins with the protection of guanosine and adenosine derivatives to prevent undesired side reactions:

- Guanosine modification : The 2',3',5'-hydroxyl groups of guanosine are protected using acetyl or pivaloyloxymethyl groups. The N7 position is subsequently methylated using methyl iodide (CH3I) in dimethyl sulfoxide (DMSO), achieving >95% methylation efficiency.

- Adenosine activation : The 5'-hydroxyl of adenosine is phosphorylated via the Yoshikawa method, employing phosphorus oxychloride (POCl3) in trimethyl phosphate at 4°C.

The coupling of guanosine triphosphate (GTP) to adenosine monophosphate (AMP) is facilitated by imidazole-activated phosphorylation, forming a 5'-5' triphosphate bridge. Final deprotection under alkaline conditions yields m7GpppA with a typical purity of >85% after reverse-phase HPLC.

Table 1: Key Reaction Parameters for Chemical Synthesis

Enzymatic Synthesis

RNA Capping Enzyme Cascade

Enzymatic synthesis leverages the natural mRNA capping pathway, utilizing recombinant enzymes to achieve high specificity:

- RNA 5' triphosphatase : Hydrolyzes the γ-phosphate of GTP to form GDP.

- Guanylyltransferase : Transfers GMP to the 5'-diphosphate of adenosine, forming GpppA.

- RNA methyltransferase (RNMT) : Catalyzes N7 methylation using S-adenosylmethionine (SAM) as the methyl donor.

This method is performed in vitro with purified enzymes, yielding m7GpppA at scales suitable for therapeutic mRNA production. Optimized conditions include:

Table 2: Enzymatic Synthesis Efficiency

| Enzyme | Substrate | Product | Conversion Rate (%) |

|---|---|---|---|

| RNA triphosphatase | GTP | GDP | >99 |

| Guanylyltransferase | GDP + ppA | GpppA | 80 |

| RNMT | GpppA + SAM | m7GpppA | 70 |

Hybrid Chemical-Enzymatic Approaches

Solid-Phase Synthesis with Post-Modification

A hybrid strategy combines chemical synthesis of the cap scaffold (GpppA) with enzymatic methylation:

- Solid-phase RNA synthesis : A short RNA oligonucleotide is synthesized on a solid support using 2'-O-pivaloyloxymethyl-protected phosphoramidites.

- Cap addition : The 5'-OH of the RNA is phosphorylated and activated with imidazole, followed by GDP coupling to form GpppA.

- Enzymatic methylation : Recombinant human RNMT methylates the guanosine cap at N7, achieving >90% conversion.

This method bypasses challenges associated with chemical methylation, such as over-methylation or side reactions at the O6 position.

Table 3: Hybrid Method Performance Metrics

| Parameter | Value | Source |

|---|---|---|

| RNA scaffold purity | >95% (HPLC) | |

| Cap coupling efficiency | 85% (UV quantification) | |

| Methylation yield | 90% (LC-MS/MS) |

Analytical and Purification Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns is the gold standard for purifying m7GpppA. Mobile phases typically comprise:

Challenges and Optimization Strategies

N7 Methylation Specificity

Chemical methylation using CH3I risks O6 methylation, producing undesired byproducts. Enzymatic methylation with RNMT circumvents this, but requires costly recombinant enzymes.

Triphosphate Bridge Stability

The 5'-5' triphosphate linkage is labile under acidic conditions. Synthesis must be conducted at neutral pH, with magnesium ions (10 mM) added to stabilize the structure.

Chemical Reactions Analysis

Methylation at the N7 Position

The defining chemical modification of m7GpppA involves methylation of guanosine at the N7 position, catalyzed by RNA (guanine-7-) methyltransferase (RNMT).

-

Mechanism : RNMT transfers a methyl group from S-adenosylmethionine (SAM) to the N7 atom of guanosine, forming the 7-methylguanosine cap .

-

Enzymatic Specificity : Mammalian RNMT operates as a monomer, showing high specificity for guanosine in the context of RNA polymerase II-transcribed mRNAs .

-

Reaction Conditions :

SAH = S-adenosylhomocysteine

Hydrolysis and Decapping Reactions

m7GpppA undergoes hydrolysis under enzymatic and alkaline conditions:

-

DcpS Specificity : The enzyme cleaves the β-phosphate of the triphosphate bridge, releasing m7GMP .

-

Structural Vulnerability : The N7-methyl group increases susceptibility to depurination and imidazolium ring-opening side reactions under acidic or oxidizing conditions .

Synthetic Formation of m7GpppA

m7GpppA is synthesized through a hybrid chemical-enzymatic approach:

Enzymatic Methylation

The chemically synthesized GpppA is methylated using recombinant human RNMT and SAM :

Interaction with Cap-Binding Proteins

m7GpppA participates in non-covalent interactions critical for translation initiation:

-

eIF4E Binding : The 7-methylguanosine moiety binds to the eukaryotic initiation factor 4E (eIF4E) with high affinity (

) . -

Structural Determinants :

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 60°C, with a half-life of ~48 hours at 37°C in neutral buffers.

-

Enzymatic Resistance :

Scientific Research Applications

N7-methyl-Guanosine-5’-triphosphate-5’-Adenosine is widely used in scientific research, including:

Chemistry: It serves as a model compound for studying nucleotide interactions and modifications.

Biology: The compound is used in in vitro RNA transcription to study RNA stability and translation efficiency.

Mechanism of Action

N7-methyl-Guanosine-5’-triphosphate-5’-Adenosine exerts its effects by mimicking the natural cap structure of eukaryotic mRNA. It binds to the eukaryotic translation initiation factor 4E (eIF4E), facilitating the recruitment of the ribosome and enhancing translation initiation . This interaction stabilizes the RNA molecule and increases its translational efficiency, making it a valuable tool in RNA research and therapeutic development.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Comparison of Cap Analogs

Biological Activity

N7-methyl-Guanosine-5'-triphosphate-5'-Adenosine (m7GpppA) is a significant compound in molecular biology, primarily recognized for its role as a cap analog. This article delves into its biological activities, synthesis methods, interactions, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a modified guanosine moiety at the N7 position, enhancing stability and functionality in biological systems. Its molecular formula is with a molecular weight of approximately 820.49 g/mol. The compound features a triphosphate group that links the guanosine and adenosine components, crucial for its biological activity.

Biological Functions

The biological activity of m7GpppA is largely attributed to its function as a cap analog in RNA transcription processes. The following are key roles it plays in cellular mechanisms:

- RNA Capping : m7GpppA mimics the 7-methylguanosine (m7G) cap structure found on eukaryotic mRNAs, which is essential for mRNA stability, translation initiation, and protection from degradation .

- Transcription Regulation : The presence of the m7G cap facilitates transcription elongation and influences splicing, polyadenylation, and nuclear export of mRNAs .

- Protein Synthesis Inhibition : Studies have shown that m7GpppA can inhibit the initiation of protein synthesis by preventing the association of mRNA with ribosomal subunits, thus blocking the formation of initiation complexes .

Interaction Studies

Research has demonstrated that m7GpppA interacts with various proteins involved in RNA metabolism. Notably:

- Binding Properties : It binds to eukaryotic initiation factor 4E (eIF4E), which recognizes the cap structure during translation initiation. This interaction is mediated through hydrophobic cation–π interactions between m7G and eIF4E .

- Enzymatic Interactions : The compound's structure allows it to engage with enzymes responsible for RNA capping, such as guanylyltransferases and methyltransferases, which are crucial for generating the m7G cap on nascent RNA .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical methods:

- Phosphorylation Reactions : Using phosphoramidites to introduce phosphate groups onto the nucleoside backbone.

- Methylation Processes : Employing S-adenosylmethionine (SAM) as a methyl donor to modify the guanosine moiety at the N7 position.

Case Studies

Several studies have explored the applications and effects of m7GpppA:

- In Vitro Transcription : Research indicates that m7GpppA significantly enhances RNA synthesis in vitro by serving as a substrate for RNA polymerases .

- Therapeutic Applications : The compound has been investigated for its potential use in mRNA-based therapeutics, where it may improve the stability and translation efficiency of therapeutic mRNAs .

Comparative Analysis

To illustrate the unique features of this compound compared to other related compounds, the following table summarizes key differences:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Guanosine 5'-triphosphate (GTP) | Base structure similar | No methylation at N7 position; natural nucleotide |

| 7-Methylguanosine 5'-triphosphate | Methylation at N7 but lacks adenosine | Used in different biological contexts |

| 2-Methylguanosine 5'-triphosphate | Methyl group at different position | Impacts RNA stability differently |

| N6-methyladenosine 5'-triphosphate | Similar modification on adenosine | Focuses on adenosine modification |

Q & A

Q. What are the standard protocols for synthesizing m7GpppA and verifying its structural integrity?

m7GpppA is synthesized enzymatically or chemically as a dinucleotide cap analog. Enzymatic synthesis often uses RNA polymerase in in vitro transcription systems, where m7GpppA competes with GTP during transcription initiation. Structural verification requires HPLC purification (C18 reverse-phase columns, ion-pairing buffers) and mass spectrometry (MALDI-TOF or ESI-MS) to confirm molecular weight and methylation at the N7 position of guanosine . Nuclear magnetic resonance (NMR) can resolve ambiguities in phosphate linkage (5'-5' triphosphate bridge) and methylation patterns.

Q. How is m7GpppA distinguished from uncapped RNA or other cap analogs (e.g., ARCA) in experimental setups?

Use RNase H cleavage assays with sequence-specific DNA probes to isolate capped RNA. For differentiation from Anti-Reverse Cap Analog (ARCA, m7G-3'OMepppG), employ digestion with cap-specific hydrolases (e.g., DcpS), which cleave unmethylated or improperly oriented caps. Analytical techniques like cap-binding ELISA (using eIF4E protein) or electrophoretic mobility shift assays confirm functional capping by m7GpppA .

Q. What is the functional role of m7GpppA in mRNA capping?

m7GpppA mimics endogenous mRNA caps, enhancing translation efficiency and stability by recruiting eukaryotic initiation factors (eIF4E) and evading decapping enzymes. Its N7-methylation is critical for binding to cap-binding complexes, while the adenosine moiety influences ribosomal loading .

Advanced Research Questions

Q. How can in vitro transcription be optimized to maximize m7GpppA incorporation and minimize uncapped transcripts?

- Molar ratio optimization : Use a 4:1 ratio of m7GpppA:GTP to outcompete natural GTP during transcription initiation.

- Template design : Include a G-free initiation site to reduce misincorporation.

- Post-transcription analysis : Quantify uncapped RNA via cryo-EM or dinucleotide-specific RNases (e.g., Xrn1, which degrades uncapped RNA) .

Q. What methodologies are used to determine the thermodynamic stability of m7GpppA under physiological conditions?

- Isothermal titration calorimetry (ITC) : Measures binding affinity (Kd) between m7GpppA and eIF4E.

- Differential scanning calorimetry (DSC) : Quantifies thermal denaturation profiles to assess cap stability.

- Computational modeling : MD simulations predict interactions with magnesium ions, which stabilize the triphosphate bridge .

Q. How do structural modifications in m7GpppA (e.g., 2'-O-methylation) impact RNA stability and translational activity?

Comparative studies using 2'-O-methylated variants (e.g., m7Gm-pppA) show enhanced resistance to 5'→3' exonucleases (e.g., Xrn1) but reduced eIF4E binding. Assays include:

Q. What experimental strategies resolve contradictions in reported binding affinities of m7GpppA for viral polymerases?

Discrepancies arise from buffer conditions (e.g., Mg<sup>2+</sup> concentration) or polymerase isoforms. Standardize assays using:

- Surface plasmon resonance (SPR) with immobilized polymerases.

- Fluorescence anisotropy with labeled m7GpppA. Cross-validate using in silico docking (AutoDock Vina) and mutational analysis of polymerase active sites .

Methodological Notes

- Critical controls : Include non-methylated analogs (GpppA) to isolate methylation-specific effects.

- Data interpretation : Account for magnesium-dependent hydrolysis of the triphosphate bridge in long-term stability studies .

- Ethical considerations : Use non-hazardous handling protocols (e.g., RNase-free conditions, -20°C storage) as per CLP guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.